3-[(4-Bromophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
The synthesis of 3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolothiadiazole ring .
Chemical Reactions Analysis
3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It can be used in the development of new therapeutic agents.
Medicine: Due to its pharmacological activities, this compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substituents attached to the ring. They also exhibit diverse biological activities and are used in various applications.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a different ring fusion pattern but share some similar properties, such as high thermal stability and potential use in energetic materials.
Oxadiazole and thiadiazole derivatives: These compounds have similar heterocyclic structures and are known for their wide range of biological activities and applications in drug development.
Properties
Molecular Formula |
C18H15BrN4OS |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15BrN4OS/c19-14-7-9-15(10-8-14)24-12-16-20-21-18-23(16)22-17(25-18)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2 |
InChI Key |
GQYAPLZLNBSWGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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